3-bromo-8-chloro-4H-quinolizin-4-one
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Overview
Description
3-Bromo-8-chloro-4H-quinolizin-4-one is a heterocyclic compound with significant pharmaceutical interest due to its unique structure and potential biological activities. This compound belongs to the quinolizinone family, which is known for its attractive physico-chemical properties and presence in various biologically active molecules .
Preparation Methods
The synthesis of 3-bromo-8-chloro-4H-quinolizin-4-one involves several steps, including regioselective N-alkylation of 6-halo-2-pyridones, followed by a Stille cross-coupling, ring-closing metathesis, and palladium-catalyzed dehydrogenation . These methods provide good yields and allow for access to unusual substitution patterns that are difficult to achieve using other synthetic strategies .
Chemical Reactions Analysis
3-Bromo-8-chloro-4H-quinolizin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly halogen exchange reactions.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Bromo-8-chloro-4H-quinolizin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties.
Mechanism of Action
The mechanism of action of 3-bromo-8-chloro-4H-quinolizin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Bromo-8-chloro-4H-quinolizin-4-one can be compared with other similar compounds, such as:
8-Bromo-4H-quinolizin-4-one: This compound shares a similar core structure but lacks the chlorine substituent.
8-Bromo-4-hydroxyquinoline-3-carboxylic acid: Another related compound with different functional groups and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physico-chemical properties and potential biological activities .
Properties
IUPAC Name |
3-bromo-8-chloroquinolizin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-8-2-1-7-5-6(11)3-4-12(7)9(8)13/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUXAUZFJIWGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C(C2=O)Br)C=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1888905-63-2 |
Source
|
Record name | 3-bromo-8-chloro-4H-quinolizin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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